2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a thioacetamide linker and aromatic substituents. The core structure includes a bicyclic thienopyrimidine scaffold, which is modified at position 3 with a 3,4-dimethoxyphenyl group and at the acetamide moiety with a 3,5-dimethylphenyl group. The compound’s synthesis likely involves nucleophilic substitution at the pyrimidine sulfur atom, followed by coupling with the acetamide group, as inferred from analogous reactions in the literature .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-14-9-15(2)11-16(10-14)25-21(28)13-33-24-26-18-7-8-32-22(18)23(29)27(24)17-5-6-19(30-3)20(12-17)31-4/h5-6,9-12H,7-8,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQNHNTYZTZJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N5O4S3 , with a molecular weight of 477.57 g/mol . Its structure incorporates a thieno[3,2-d]pyrimidine core and a thiadiazole moiety. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O4S3 |
| Molecular Weight | 477.57 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : Key precursors include 3,4-dimethoxybenzaldehyde and thiadiazole derivatives.
- Condensation Reaction : The initial step involves the formation of an imine intermediate through condensation.
- Cyclization : Subsequent cyclization leads to the formation of the thieno[3,2-d]pyrimidine structure.
Antimicrobial Activity
Research indicates that derivatives of thiadiazolopyrimidine structures exhibit significant antimicrobial properties. Compounds related to this scaffold have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound may share similar antimicrobial properties due to its structural components.
Anticancer Potential
Emerging studies highlight the potential anticancer activity of this compound. It may target specific molecular pathways involved in cell proliferation and apoptosis. For instance:
- Thiol-based Mechanisms : The presence of a thiol group suggests potential interactions with redox-active sites in cancer cells, which could inhibit tumor growth .
- Inhibition of Kinases : Similar compounds have been studied for their ability to inhibit receptor tyrosine kinases involved in cancer progression, such as FLT3 .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiadiazole derivatives against Candida albicans, Staphylococcus aureus, and Escherichia coli. Results indicated that these compounds exhibited notable inhibitory effects on bacterial growth .
- Antitumor Activity : A series of carbazolyl derivatives were synthesized and tested for their activity against various human tumor cell lines. Among these, compounds similar to the one discussed showed potent activity against HepG2 cells .
The mechanism of action for this compound may involve:
- Interaction with Enzymes/Receptors : The compound likely interacts with specific enzymes or receptors that modulate cellular signaling pathways related to inflammation and apoptosis.
- Influence on Signaling Pathways : It can affect pathways involved in cell survival and proliferation, potentially leading to therapeutic effects against tumors.
Comparison with Similar Compounds
Key Compounds:
G1-4 (): 2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Substituents: 3,5-Dimethoxybenzyl (position 3), trifluoromethyl benzothiazole (acetamide group). Molecular Formula: C₂₅H₂₁F₃N₄O₄S₃ (Mr 594.64). Synthesis: 48% yield via DMF/trimethylamine-mediated coupling at 80°C .
Compound 5.6 (): 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Substituents: Methylpyrimidinone core, 2,3-dichlorophenyl acetamide. Molecular Formula: C₁₃H₁₁Cl₂N₃O₂S (Mr 344.21). Synthesis: 80% yield via sodium methylate-mediated alkylation .
Compound 1 (): Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Substituents: Thietan-3-yloxy (position 4), ethyl ester (acetamide analog). Synthesis: Derived from 2-chloromethylthiirane and a pyrimidinone precursor .
Structural Comparison Table:
Physicochemical Properties
- Melting Points: Compound 5.6 exhibits a high melting point (230°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding from the dichlorophenyl group and pyrimidinone NH). The target compound’s 3,4-dimethoxyphenyl group may lower its melting point due to increased hydrophobicity .
- Solubility : The ethyl ester in Compound 1 () improves solubility in organic solvents compared to acetamide derivatives, which are typically less lipophilic .
Functional Group Impact on Bioactivity (Hypothetical)
While pharmacological data for the target compound are absent, structural analogs suggest:
- Thienopyrimidine Core: May confer kinase inhibitory activity, as seen in similar scaffolds targeting EGFR or VEGFR .
- 3,5-Dimethylphenyl Acetamide : The methyl groups could modulate metabolic stability compared to halogenated analogs (e.g., Compound 5.6’s dichlorophenyl group) .
Q & A
Q. Optimization Tips :
- Control reaction temperature (60–80°C) to avoid side reactions .
- Use inert atmospheres (N₂/Ar) for oxygen-sensitive intermediates .
Basic: How is structural confirmation and purity assessed for this compound?
Answer:
A combination of analytical techniques is employed:
Note : Elemental analysis (C, H, N, S) validates stoichiometric ratios .
Advanced: How can reaction yields be optimized using statistical experimental design?
Answer:
Design of Experiments (DoE) minimizes trial-and-error approaches:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time .
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 70°C, DMF solvent, 24 hr) for maximal yield (80–85%) .
- Factorial Designs : Screen critical parameters early (e.g., 2³ factorial to test solvent, base, and stoichiometry) .
Case Study : A 4-step synthesis improved from 52% to 78% yield using Central Composite Design .
Advanced: What computational strategies predict biological target interactions?
Answer:
Molecular Docking and Dynamics :
Target Selection : Prioritize kinases or GPCRs due to thienopyrimidine’s affinity for ATP-binding pockets .
Docking Software : AutoDock Vina or Schrödinger Suite to simulate binding modes .
Free Energy Calculations : MM-GBSA/PBSA refine binding affinity predictions (∆G < -8 kcal/mol suggests strong binding) .
Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Basic: How are common synthetic impurities identified and mitigated?
Answer:
Common Impurities :
Q. Mitigation Strategies :
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients .
- Recrystallization : Ethanol/water mixtures improve crystal purity .
Advanced: How is structure-activity relationship (SAR) studied for this compound?
Answer:
SAR Workflow :
Derivative Synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with halogenated analogs) .
Biological Assays :
- In vitro : Kinase inhibition, cytotoxicity (MTT assay) .
- In vivo : Pharmacokinetics (Cmax, AUC) in rodent models .
Data Correlation : QSAR models link logP, polar surface area, and IC₅₀ values .
Example : Methyl-to-chloro substitution increased potency against EGFR by 3-fold .
Advanced: What advanced characterization methods resolve thermal stability and polymorphism?
Answer:
Thermal Analysis :
- DSC/TGA : Determine melting point (e.g., 230°C ) and decomposition thresholds (>250°C) .
- Hot-Stage Microscopy : Visualize polymorph transitions (e.g., Form I → Form II at 180°C) .
Powder XRD : Differentiate crystalline forms (e.g., sharp peaks at 2θ = 12.4°, 18.7°) .
Advanced: How are reaction mechanisms validated for key synthetic steps?
Answer:
Mechanistic Probes :
Isotopic Labeling : ¹⁸O tracing in carbonyl formation steps .
Kinetic Studies : Rate determination via in situ FTIR (e.g., thiolate intermediate detection) .
DFT Calculations : Simulate transition states (e.g., energy barriers for cyclization) .
Example : Thienopyrimidine ring closure proceeds via a six-membered cyclic transition state (∆G‡ = 25 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
